7-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
7-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
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Formation of the Chromene Core: : The chromene core can be synthesized through the cyclization of appropriate precursors. For instance, 7-amino-4-methyl-2H-chromen-2-one can be converted to its diazonium salt, which then reacts with 3-chloropentane-2,4-dione to form the desired chromene structure .
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Introduction of the Piperidine Ring: : The piperidine ring can be introduced through nucleophilic substitution reactions. For example, 4-methylpiperidine can be used as a nucleophile to react with suitable electrophilic intermediates .
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Sulfonylation: : The sulfonyl group can be introduced by reacting the intermediate with sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the chromene core.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
7-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chromene core may interact with DNA or other biomolecules, leading to various biological effects. The piperidine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-methylpiperidine: Shares the piperidine ring but lacks the chromene core and sulfonyl group.
Coumarin derivatives: Contain the chromene core but differ in the substituents attached to the ring.
Sulfonyl-containing compounds: Have the sulfonyl group but may lack the chromene core or piperidine ring.
Uniqueness
7-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, piperidine ring, and sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C23H24N2O5S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
7-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H24N2O5S/c1-15-9-11-25(12-10-15)31(28,29)18-6-4-17(5-7-18)24-23(27)22-14-20(26)19-8-3-16(2)13-21(19)30-22/h3-8,13-15H,9-12H2,1-2H3,(H,24,27) |
InChI Key |
PTROTFDRHVQJDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C |
Origin of Product |
United States |
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